5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one
Description
5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one is a synthetic naphthyridinone derivative characterized by a fused bicyclic aromatic system substituted with a methyl group at position 5 and a trifluoroacetyl group at position 2.
Properties
IUPAC Name |
5-methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-19-11-5-3-2-4-9(11)13(21)10-8-20(7-6-12(10)19)14(22)15(16,17)18/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKQVAAPYKYDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CN(CC2)C(=O)C(F)(F)F)C(=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H22F3N3O5S
- Molecular Weight : 509.5 g/mol
- CAS Number : [Not provided in the search results]
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It exhibits significant activity in:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor cell proliferation.
- Antimicrobial Properties : Some derivatives show efficacy against bacterial strains, indicating potential use as antimicrobial agents.
Antitumor Activity
A study focusing on related compounds demonstrated promising cytotoxic effects against human cancer cell lines. For example:
- Compound Analogue 9 : Displayed IC50 values of 16.19 ± 1.35 μM against HCT-116 (human colorectal carcinoma) and 17.16 ± 1.54 μM against MCF-7 (human breast adenocarcinoma) compared to standard drug doxorubicin .
Antimicrobial Activity
Research on similar naphthyridine derivatives revealed:
- Inhibition of Bacterial Growth : Certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Study 1: Cytotoxicity Evaluation
In vitro tests were conducted on a series of naphthyridine derivatives, including the target compound. The results indicated that modifications at specific positions significantly enhanced cytotoxicity. The presence of trifluoroacetyl groups was noted to increase lipophilicity, thereby improving cellular uptake and subsequent cytotoxic effects.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that the introduction of methyl and trifluoroacetyl groups at designated positions improved binding affinity to cellular targets involved in apoptosis pathways. This was evidenced by increased apoptosis markers in treated cells compared to controls.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents at positions 5, 8, and 2, as well as in ring saturation. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: The methyl group in the target compound may confer steric stability compared to halogenated analogs (e.g., 8-F, 8-Cl).
- Ring Saturation : Fully saturated analogs (e.g., 8-chloro derivative in ) exhibit higher predicted boiling points, likely due to increased molecular rigidity and intermolecular interactions .
- Commercial Availability : The 8-fluoro analog () is discontinued, suggesting challenges in synthesis or stability .
Anticancer Potential:
- Matrine derivatives (), which share a dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridinone core, demonstrate caspase-mediated apoptosis and G1/G0 cell cycle arrest in lung cancer models . The trifluoroacetyl group in the target compound may enhance bioactivity by modulating electron density or binding affinity.
- Sophoridine (), a structurally similar alkaloid, lacks the trifluoroacetyl group but is bioactive, suggesting that substitutions at position 2 are critical for activity modulation .
Functional Group Impact:
- The trifluoroacetyl group in the target compound and its analogs may act as a reactive handle for further derivatization or as a pharmacophore in enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
